molecular formula C12H18O3 B2806062 (2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol CAS No. 187084-05-5

(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Cat. No.: B2806062
CAS No.: 187084-05-5
M. Wt: 210.273
InChI Key: PYJGPEIMYBELIL-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a 3,5-dimethoxyphenyl group attached to a 2-methylpropan-1-ol backbone. It is used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-dimethoxybenzaldehyde and 2-methylpropan-1-ol.

    Grignard Reaction: The 3,5-dimethoxybenzaldehyde is reacted with a Grignard reagent derived from 2-methylpropan-1-ol to form the corresponding alcohol.

    Chiral Resolution: The racemic mixture obtained is then subjected to chiral resolution techniques to isolate the (2S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Reduction reactions can convert it to different alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical properties.

Scientific Research Applications

(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-4-(tert-butoxy)-2-({[1-(3,5-dimethoxyphenyl)-1-methylethoxy]carbonyl}amino)-4-oxobutanoic acid cyclohexylamine
  • (2S)-2-(3,5-dimethoxyphenyl)pyrrolidine

Uniqueness

(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol is unique due to its specific structural features, such as the 3,5-dimethoxyphenyl group and the chiral center at the 2-position. These characteristics confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(2S)-3-(3,5-dimethoxyphenyl)-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-9(8-13)4-10-5-11(14-2)7-12(6-10)15-3/h5-7,9,13H,4,8H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJGPEIMYBELIL-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC(=C1)OC)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC(=CC(=C1)OC)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.